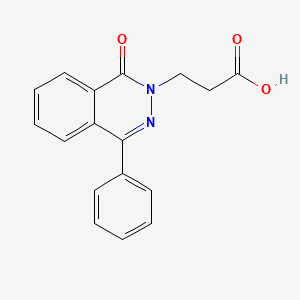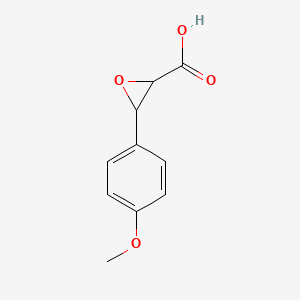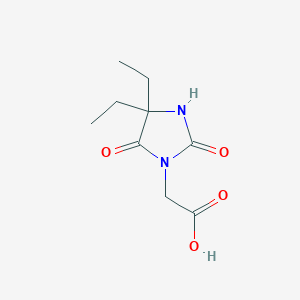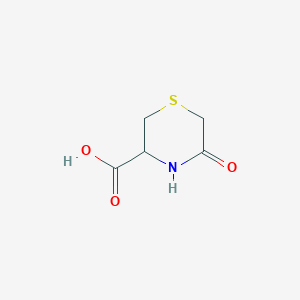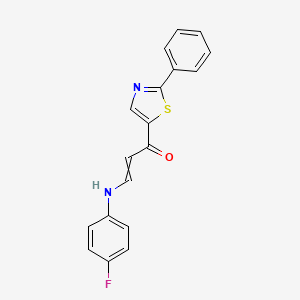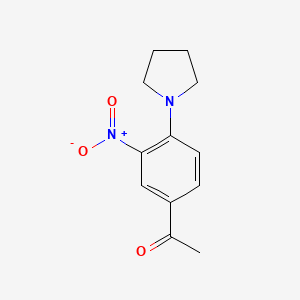
1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone
Descripción general
Descripción
1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone is a compound that can be associated with the synthesis of various nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can be informative for understanding the synthesis and reactivity of similar compounds.
Synthesis Analysis
The synthesis of nitrogen-containing heterocycles can be achieved through various methods. For instance, an iron-catalyzed intramolecular C(sp(2))-N cyclization protocol has been developed for the synthesis of substituted pyrrolo[1,2-a]quinoxalines from 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes. This method involves N-O bond cleavage and intramolecular directed C-H arylation reactions in acetic acid . Although this paper does not directly discuss the synthesis of 1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone, the methodology could potentially be adapted for its synthesis given the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone often includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of substituents on the pyrrolidine ring, such as nitro groups or aryl groups, can significantly influence the chemical properties and reactivity of these molecules. For example, the synthesis of chiral pyrrolidines has been achieved through nitrile anion cyclization, demonstrating the ability to form complex structures with high enantiomeric excess .
Chemical Reactions Analysis
The reactivity of compounds containing nitro groups and pyrrolidine rings can be complex. For example, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with pyrrolidine bases in dipolar aprotic solvents has been studied, showing that primary and secondary amines can promote the reaction to yield a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene as the final product . This suggests that the pyrrolidine ring in 1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone could engage in similar reactions, potentially leading to the formation of new bonds and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone would be influenced by the presence of the nitro group and the pyrrolidine ring. The nitro group is an electron-withdrawing group that can affect the electron density of the phenyl ring, potentially impacting the reactivity of the compound. The pyrrolidine ring can contribute to the compound's basicity and solubility in organic solvents. While the papers provided do not directly discuss the properties of 1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone, they do provide a context for understanding how similar functional groups and structures can influence the properties of related compounds .
Aplicaciones Científicas De Investigación
“1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone” is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 . It has a predicted boiling point of 380.6±32.0 °C and a predicted density of 1.250±0.06 g/cm3 .
For a comprehensive analysis of its scientific research applications, I would recommend reaching out to a specialist in the field or consulting scientific literature databases. If you have access to a university library, they often have subscriptions to these databases, which would allow you to access the most recent and relevant research articles. You could also consider reaching out to the manufacturers or suppliers of this compound, as they may have additional resources or data available .
Safety And Hazards
- Toxicity : Assessing the toxicity profile of NPE is crucial for safe handling and potential therapeutic use.
- Handling Precautions : Proper protective equipment and handling procedures are necessary due to potential hazards associated with nitro compounds.
Direcciones Futuras
Future research should focus on:
- Biological Activity : Investigating NPE’s interactions with specific receptors or enzymes.
- Derivatives : Designing novel derivatives with improved pharmacological properties.
- Formulation : Exploring formulations for drug delivery.
Propiedades
IUPAC Name |
1-(3-nitro-4-pyrrolidin-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-9(15)10-4-5-11(12(8-10)14(16)17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRRVRRXUGSDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399841 | |
| Record name | 1-(3-nitro-4-pyrrolidin-1-ylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitro-4-pyrrolidin-1-ylphenyl)ethanone | |
CAS RN |
887595-31-5 | |
| Record name | 1-[3-Nitro-4-(1-pyrrolidinyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887595-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-nitro-4-pyrrolidin-1-ylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




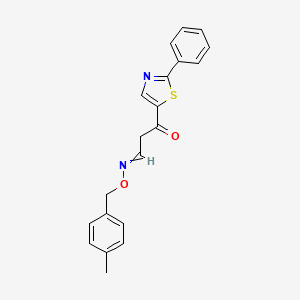
![3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1307512.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)
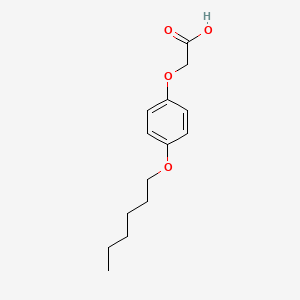
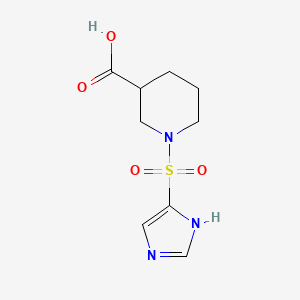
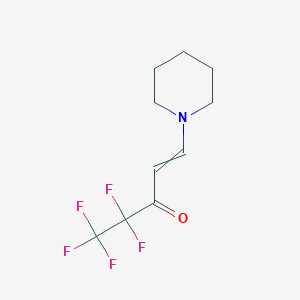
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)
![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)
